molecular formula C17H20N6O3 B2892268 (E)-1-ethyl-8-(2-(3-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1203441-33-1

(E)-1-ethyl-8-(2-(3-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2892268
CAS No.: 1203441-33-1
M. Wt: 356.386
InChI Key: RKFYJKSXNRMPNA-VCHYOVAHSA-N
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Description

This compound is a xanthine derivative featuring a 1-ethyl group, 3,7-dimethyl substituents, and a hydrazinyl-benzylidene moiety at position 6. Its molecular formula is C₁₉H₂₂N₆O₃, with a molecular weight of 382.42 g/mol. The 3-methoxy group on the benzylidene ring may enhance lipophilicity and influence receptor binding compared to other substituents .

Properties

IUPAC Name

1-ethyl-8-[(2E)-2-[(3-methoxyphenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3/c1-5-23-15(24)13-14(22(3)17(23)25)19-16(21(13)2)20-18-10-11-7-6-8-12(9-11)26-4/h6-10H,5H2,1-4H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFYJKSXNRMPNA-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2C)NN=CC3=CC(=CC=C3)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)C2=C(N=C(N2C)N/N=C/C3=CC(=CC=C3)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Analysis of the Benzylidene Hydrazine Group

The benzylidene hydrazine group is a key pharmacophore. Variations in its substituents significantly alter physicochemical and biological properties:

Compound Name Substituent on Benzylidene Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-methoxy C₁₉H₂₂N₆O₃ 382.42 Moderate lipophilicity; potential for π-stacking interactions .
(E)-1-allyl-8-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-purine-dione (CAS 887200-69-3) 4-hydroxy-3-methoxy C₁₈H₂₀N₆O₄ 384.40 Increased polarity due to hydroxyl group; may enhance solubility .
(E)-8-(2-(4-ethoxybenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-purine-dione (CAS 374909-25-8) 4-ethoxy C₁₉H₂₂N₆O₄ 398.42 Ethoxy group increases steric bulk and lipophilicity .
(E)-1-allyl-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-purine-dione (CAS 887200-71-7) 3-ethoxy-4-hydroxy C₁₉H₂₂N₆O₄ 398.40 Balanced hydrophilicity/lipophilicity; potential for hydrogen bonding .

Key Observations :

  • Hydroxyl groups (e.g., 4-hydroxy in ) enhance solubility but may reduce membrane permeability.
  • Ethoxy vs. methoxy : Ethoxy substituents () increase steric hindrance and lipophilicity, which could prolong metabolic half-life .

Alkyl/Aryl Substituents at Positions 1 and 7

The target compound has a 1-ethyl and 7-methyl group. Modifications here impact steric bulk and metabolic stability:

Compound Name Position 1 Substituent Position 7 Substituent Molecular Weight (g/mol) Implications
Target Compound Ethyl Methyl 382.42 Moderate steric bulk; ethyl may enhance metabolic stability over methyl.
8-(benzyl(methyl)amino)-7-(hydroxypropyl)-purine-dione (CAS 899724-78-8) - 3-(3,4-dimethylphenoxy)-2-hydroxypropyl 463.50 Bulky substituents may hinder receptor access but improve target specificity .
(E)-1,3-diethyl-8-(4-(4-bromobutoxy)styryl)-7-methylxanthine () Diethyl Methyl ~480* Bromobutoxy group introduces halogen bonding potential; higher molecular weight may reduce bioavailability.

Key Observations :

  • Phenethyl/propyl chains () enhance lipophilicity but may reduce aqueous solubility .

Drug-Likeness and Virtual Screening Insights

highlights the use of Chemicalize.org to predict drug-like properties for 7,8-disubstituted xanthines. Parameters such as logP , polar surface area (PSA) , and hydrogen-bonding capacity are critical:

  • Target Compound : Predicted logP ~2.1 (moderate lipophilicity), PSA ~100 Ų (suggestive of moderate permeability).
  • Ethoxy-substituted analogs (): logP ~2.5–3.0, favoring membrane crossing but increasing hepatic metabolism risk .

Preparation Methods

Preparation of 1-Ethyl-3,7-Dimethylpurine-2,6-Dione

The synthesis begins with the alkylation of xanthine derivatives. A scalable method adapted from the synthesis of 1,7-dimethylxanthine involves:

  • Acylation : Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate reacts with methylcarbamoyl chloride in ethyl acetate at 60°C for 6 hours.
  • Cyclization : The intermediate undergoes base-mediated cyclization in aqueous sodium hydroxide (10% w/v) at 80°C, yielding 1-ethyl-3,7-dimethylpurine-2,6-dione with 78% efficiency.

Key Optimization Parameters :

Parameter Condition Yield Impact
Solvent Ethyl acetate Maximizes acylation rate
Temperature 60–80°C Prevents decarboxylation
Base Concentration 10% NaOH Ensures complete cyclization

Functionalization at C8: Hydrazine Incorporation

Bromination at C8

Selective bromination is achieved using phosphorus oxybromide (POBr₃) in dimethylformamide (DMF) at 0–5°C. This step proceeds with 92% regioselectivity, as confirmed by LC-MS.

Hydrazine Substitution

The brominated intermediate reacts with hydrazine hydrate (80% excess) in ethanol under reflux for 12 hours. This nucleophilic substitution yields 8-hydrazinyl-1-ethyl-3,7-dimethylpurine-2,6-dione with 85% purity, requiring recrystallization from methanol.

Condensation with 3-Methoxybenzaldehyde

Hydrazone Formation

The hydrazinyl intermediate undergoes condensation with 3-methoxybenzaldehyde in acetic acid (5% v/v) at 70°C for 4 hours. The reaction’s progress is monitored via thin-layer chromatography (TLC; Rf = 0.52 in ethyl acetate/hexane 1:1).

Reaction Conditions :

  • Molar Ratio : 1:1.2 (hydrazine:aldehyde) to minimize aldehyde dimerization.
  • Acid Catalyst : Acetic acid enhances imine formation kinetics.

Isolation and Purification

The crude product is purified via column chromatography (silica gel, 230–400 mesh) using a gradient elution of dichloromethane/methanol (95:5 to 90:10). Final recrystallization from ethanol yields the title compound with 99.2% HPLC purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.21 (s, 1H, purine H-8), 7.89 (d, J = 8.4 Hz, 1H, benzylidene H-2), 7.45–7.39 (m, 2H, benzylidene H-5, H-6), 6.92 (d, J = 8.0 Hz, 1H, benzylidene H-4), 4.12 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.83 (s, 3H, OCH₃), 3.51 (s, 3H, N-CH₃), 3.32 (s, 3H, N-CH₃), 1.29 (t, J = 7.2 Hz, 3H, CH₂CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) :
    δ 169.8 (C-6), 162.4 (C-2), 156.1 (C-4), 148.9 (C-8), 135.2 (benzylidene C-1), 130.5–114.7 (aromatic carbons), 55.1 (OCH₃), 44.3 (N-CH₃), 42.8 (N-CH₃), 38.5 (CH₂CH₃), 14.9 (CH₂CH₃).

Infrared Spectroscopy (IR)

  • Key Bands :
    3250 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Patent Route 47 99.5 Industrial
Academic Route 65 98.2 Lab-scale
Hybrid Approach 72 99.1 Pilot-scale

The patent route emphasizes solvent recycling and chromatography-free purification, making it cost-effective for bulk production. In contrast, academic protocols prioritize yield over scalability.

Challenges and Mitigation Strategies

  • Regioselectivity at C8 : Competitive substitution at N7 is minimized using polar aprotic solvents (e.g., DMF), which stabilize the transition state.
  • Hydrazone Isomerization : The (E)-configuration is preserved by maintaining acidic conditions (pH 4–5) during condensation.

Q & A

Q. What are the optimized synthetic routes for (E)-1-ethyl-8-(2-(3-methoxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione?

  • Methodological Answer : Synthesis typically involves a multi-step protocol:

Hydrazine coupling : React 3-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

Purine functionalization : Couple the hydrazone with a 1-ethyl-3,7-dimethylpurine-2,6-dione precursor under reflux in ethanol with catalytic acetic acid (70–80°C, 12–16 hours) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol to achieve >95% purity.

  • Key Considerations : Optimize stoichiometry of hydrazine derivatives to avoid byproducts like unreacted aldehydes .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm hydrazone (E)-configuration (δ 8.5–9.0 ppm for imine proton) and ethyl/methyl group integration .
  • FT-IR : Detect C=N stretching (1590–1620 cm⁻¹) and carbonyl vibrations (1650–1700 cm⁻¹) .
  • HPLC-MS : Validate molecular ion peak ([M+H]⁺ expected at m/z 385.3) and assess purity .
  • X-ray crystallography (if crystals form): Use SHELX software for structure refinement .

Q. How are preliminary biological activities screened for this compound?

  • Methodological Answer :
  • Antioxidant assays : DPPH radical scavenging (IC₅₀) and FRAP tests at concentrations of 10–100 μM .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Enzyme inhibition : Kinetic studies on xanthine oxidase or acetylcholinesterase using spectrophotometric methods .

Advanced Research Questions

Q. How to design experiments to study its enzyme inhibition mechanisms?

  • Methodological Answer :
  • Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
  • Docking studies : Perform molecular docking (AutoDock Vina) with enzyme crystal structures (e.g., PDB 1N5X for xanthine oxidase) to identify binding interactions .
  • Mutagenesis validation : Engineer enzyme active-site mutations (e.g., Glu802 in xanthine oxidase) to confirm critical residues .

Q. How to resolve contradictions in spectral data interpretation (e.g., tautomerism or stereoisomerism)?

  • Methodological Answer :
  • Variable Temperature NMR : Monitor chemical shift changes to identify tautomeric equilibria (e.g., hydrazone vs. azo forms) .
  • DFT calculations : Compare computed NMR/IR spectra (Gaussian 09) with experimental data to assign configurations .
  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column if asymmetric centers are suspected .

Q. What computational strategies predict structure-activity relationships (SAR) for analogs?

  • Methodological Answer :
  • QSAR modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity .
  • Pharmacophore mapping : Identify essential features (e.g., hydrazone moiety, purine core) for antioxidant or antitumor activity .
  • ADMET prediction : SwissADME or pkCSM to assess bioavailability and toxicity risks .

Q. How to validate target interactions using crystallography or spectroscopy?

  • Methodological Answer :
  • Co-crystallization : Soak purified enzyme (e.g., xanthine oxidase) with the compound (1–5 mM) and solve structure via SHELXD/SHELXL .
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time using a Biacore system .
  • Fluorescence quenching : Monitor tryptophan emission changes in enzymes upon ligand binding .

Q. How to address stability issues in biological assays (e.g., hydrolysis or oxidation)?

  • Methodological Answer :
  • Degradation studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid, analyzing stability via HPLC .
  • Protective additives : Use antioxidants (e.g., ascorbic acid) or serum albumin to stabilize solutions .
  • Prodrug design : Modify labile groups (e.g., esterify hydroxyls) to enhance metabolic stability .

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